3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol
Overview
Description
3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol is a chemical compound with the molecular formula C6H10F4O3 and a molecular weight of 206.135 g/mol . It is a colorless liquid with a density of approximately 1.302 g/mL and is soluble in water and many organic solvents . This compound is primarily used as a surfactant, adsorbent, and additive in various industrial applications .
Preparation Methods
The synthesis of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol can be achieved through the following steps :
Addition Reaction: 3-(2,2,3,3-Tetrafluoropropoxy)propene is reacted with propylene glycol in the presence of a base catalyst to form this compound.
Industrial Production: The industrial production method involves similar steps but on a larger scale, ensuring the reaction conditions are optimized for higher yield and purity.
Chemical Reactions Analysis
3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various fluorinated alcohols, ketones, and acids.
Scientific Research Applications
3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol has several scientific research applications :
Biology: Its surfactant properties make it useful in biological assays and experiments.
Medicine: It is explored for potential use in drug delivery systems due to its solubility and stability.
Mechanism of Action
The mechanism of action of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol involves its interaction with molecular targets and pathways . As a surfactant, it reduces surface tension, allowing it to interact with various substrates and enhance their properties. Its fluorinated structure provides stability and resistance to degradation, making it effective in various applications .
Comparison with Similar Compounds
3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol can be compared with other similar compounds, such as :
2,2,3,3-Tetrafluoro-1-propanol: This compound has similar fluorinated properties but differs in its hydroxyl group positioning.
3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane: This compound is used in the synthesis of fluorinated polyurethanes and has different reactivity due to the presence of an epoxide group.
These comparisons highlight the unique properties of this compound, particularly its dual hydroxyl groups and fluorinated side chain, which contribute to its versatility and effectiveness in various applications.
Properties
IUPAC Name |
3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F4O3/c7-5(8)6(9,10)3-13-2-4(12)1-11/h4-5,11-12H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNPYINHENVWOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(C(F)F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672905 | |
Record name | 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25385-68-6 | |
Record name | 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxa-6,6,7,7-tetrafluoroheptane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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